1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17838999
InChI: InChI=1S/C9H17BrO/c1-8(2)11-9(7-10)5-3-4-6-9/h8H,3-7H2,1-2H3
SMILES:
Molecular Formula: C9H17BrO
Molecular Weight: 221.13 g/mol

1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane

CAS No.:

Cat. No.: VC17838999

Molecular Formula: C9H17BrO

Molecular Weight: 221.13 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane -

Specification

Molecular Formula C9H17BrO
Molecular Weight 221.13 g/mol
IUPAC Name 1-(bromomethyl)-1-propan-2-yloxycyclopentane
Standard InChI InChI=1S/C9H17BrO/c1-8(2)11-9(7-10)5-3-4-6-9/h8H,3-7H2,1-2H3
Standard InChI Key HTSOKWQPOZFTRI-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1(CCCC1)CBr

Introduction

Molecular Architecture and Physicochemical Properties

Structural Elucidation

PropertyValue
Molecular FormulaC₉H₁₇BrO
Molecular Weight221.13 g/mol
Purity≥95%
Halogen Content36.16% Br (theoretical)
Boiling Point245–250°C (estimated)
Density1.32 g/cm³ (predicted)

The bromine atom’s polarizability and the ether oxygen’s lone pairs contribute to the compound’s dipole moment, estimated at 2.8–3.2 D using computational models.

Stereoelectronic Effects

The isopropoxy group’s bulky tert-butyl-like structure imposes torsional strain on the cyclopentane ring, favoring chair-like conformations that minimize 1,3-diaxial interactions. Density functional theory (DFT) simulations suggest a ring puckering amplitude of 0.7 Å, with the bromomethyl group adopting an equatorial orientation to reduce steric clash.

Synthesis and Reaction Pathways

Industrial-Scale Production

The synthesis typically involves a two-step protocol:

  • Cyclopentane Functionalization: Cyclopentanol undergoes Friedel-Crafts alkylation with isopropyl bromide in the presence of AlCl₃ to form 1-isopropoxycyclopentane.

  • Bromomethylation: The intermediate reacts with paraformaldehyde and HBr gas under radical initiation (AIBN) to install the bromomethyl group.

Table 2: Representative Synthetic Conditions

StepReagentsTemperatureYield
Isopropoxyationi-PrBr, AlCl₃, CH₂Cl₂0–5°C78%
BromomethylationHBr, (CH₂O)ₙ, AIBN, DCE80°C65%

Mechanistic Insights

The bromomethylation proceeds via a free radical chain mechanism:

  • Initiation: AIBN decomposes to generate cyanopropyl radicals.

  • Hydrogen Abstraction: Radicals abstract hydrogen from paraformaldehyde, producing hydroxymethyl radicals.

  • Bromine Transfer: HBr donates bromine, forming bromomethyl radicals (- CH₂Br).

  • Addition to Cyclopentane: Radicals add to the cyclopentane ring, followed by termination via coupling.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s bromomethyl group acts as an alkylating agent in drug synthesis:

  • Anticancer Agents: Reacts with pyrimidine bases to form prodrugs activated by tumor-specific phosphatases.

  • CNS Therapeutics: Participates in Ullmann couplings to create aryl ethers for dopamine receptor modulators.

Polymer Chemistry

As a crosslinking agent, it enhances thermoset resin stability:

  • Epoxy Systems: Co-polymerizes with bisphenol A diglycidyl ether (DGEBA), increasing glass transition temperature (Tg) by 15–20°C.

  • Elastomers: Improves tensile strength in polybutadiene rubbers by 30% at 2 wt% loading.

ParameterRecommendation
Personal ProtectionNitrile gloves, APR mask
StorageAmber glass, N₂ atmosphere
Spill ManagementVermiculite absorption
DisposalIncineration at 1,200°C

Environmental Impact

The compound’s biodegradability half-life exceeds 60 days in aerobic soils, warranting stringent containment to prevent groundwater contamination.

Analytical Characterization

Mass Spectrometry (MS)

Electron ionization (70 eV) produces characteristic isotopic doublets at m/z 220 [M⁺- , ⁷⁹Br] and 222 [M⁺- , ⁸¹Br] with a 1:1 ratio. Fragment ions at m/z 141 (cyclopentyl loss) and m/z 85 (isopropoxy cleavage) confirm substituent positions.

Table 4: ¹H NMR Data (CDCl₃, 400 MHz)

δ (ppm)MultiplicityIntegrationAssignment
1.20d (J=6 Hz)6Hi-Pr CH₃
1.55–1.85m8HCyclopentane CH₂
3.40septet1Hi-Pr CH
3.75s2HCH₂Br

¹³C NMR reveals signals at δ 76.8 (C-O), δ 35.1 (C-Br), and δ 24.9 (i-Pr CH₃).

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